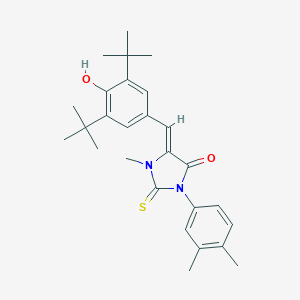
4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether, also known as IPPH, is a research chemical that falls under the category of psychoactive substances. It is a derivative of the popular stimulant drug, methylphenidate, and has been gaining popularity among researchers due to its unique properties. IPPH is known to enhance cognitive function, improve memory retention, and increase focus and alertness.
Mechanism of Action
4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether inhibits the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in improved cognitive function, increased focus and alertness, and enhanced memory retention.
Biochemical and Physiological Effects:
4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether has been found to have minimal side effects on the body. It is non-toxic and does not cause any significant changes in heart rate or blood pressure. However, long-term use of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether may lead to tolerance and dependence. It is important to note that more research is needed to fully understand the long-term effects of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether is its ability to enhance cognitive function and improve memory retention. This makes it a valuable tool for researchers studying neurological disorders and cognitive function. However, there are also limitations to using 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether in lab experiments. 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether is a psychoactive substance, and its effects on the brain may vary from person to person. Researchers must take this into account when conducting experiments with 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether.
Future Directions
There are several future directions for research on 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether. One area of interest is the long-term effects of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether on the body. More research is needed to fully understand the potential risks associated with long-term use of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether. Another area of interest is the potential use of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether in treating neurological disorders such as ADHD. Researchers are studying the effectiveness of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether in reducing symptoms of ADHD and improving cognitive function in patients with neurological disorders. Finally, there is a need for more research on the optimal dosage and administration of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether to minimize potential risks and maximize its benefits.
Synthesis Methods
4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether is synthesized through a process known as reductive amination. The process involves the reaction of 4-isopropylbenzaldehyde with pyrrolidine and sodium triacetoxyborohydride. The reaction takes place in ethanol and is heated under reflux for several hours. After the reaction, the mixture is cooled, and the product is extracted using dichloromethane. The product is then purified through recrystallization, resulting in the formation of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether.
Scientific Research Applications
4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether has been widely used in scientific research to study its effects on cognitive function. It is known to enhance memory retention, improve focus and alertness, and increase motivation. Researchers have also studied the effects of 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether on ADHD and other neurological disorders. 4-Isopropylphenyl 2-oxo-2-(1-pyrrolidinyl)ethyl ether has been found to be effective in reducing symptoms of ADHD and improving cognitive function in patients with neurological disorders.
properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C15H21NO2/c1-12(2)13-5-7-14(8-6-13)18-11-15(17)16-9-3-4-10-16/h5-8,12H,3-4,9-11H2,1-2H3 |
InChI Key |
ZVMJMVBFZKGCNF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cycloheptyl-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297257.png)
![N-(3-chloro-4-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297258.png)
![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B297262.png)
![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297263.png)
![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)